molecular formula C23H23ClN4O3S B2742408 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide CAS No. 1112399-57-1

1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

Cat. No. B2742408
CAS RN: 1112399-57-1
M. Wt: 470.97
InChI Key: BDPVJRLBUFZRDM-UHFFFAOYSA-N
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Description

1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide, also known as Cmpd-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of piperidine-carboxamide compounds and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including compounds with structural similarities to "1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide," have been extensively reviewed for their wide range of biological activities. These compounds are key in developing therapeutics for various diseases due to their significant anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. The review highlights the potential of isoquinoline and its derivatives in serving as low-molecular-weight inhibitors for pharmacotherapeutic applications, underscoring their versatility in medicinal chemistry (Danao et al., 2021).

Antitubercular Activity of Heteroaromatic Compounds

A study focusing on the modification of the isoniazid structure and its derivatives, including those resembling the queried compound, demonstrated significant anti-tubercular activity against various strains of Mycobacterium tuberculosis. These findings suggest the potential application of such compounds in designing new anti-tuberculosis drugs, highlighting the importance of heteroaromatic compounds in addressing drug-resistant TB strains (Asif, 2014).

Insights into 8-Hydroxyquinolines as Medicinal Targets

Another study explored 8-hydroxyquinoline derivatives, noting their significant medicinal potential due to their metal chelation properties. These compounds are actively researched for their ability to treat various diseases, including neurodegenerative disorders, highlighting the broader category of quinoline derivatives as promising drug candidates (Gupta et al., 2021).

Role in Chemokine CCR3 Receptor Antagonism

The chemokine receptor CCR3, implicated in allergic diseases like asthma and allergic rhinitis, can be targeted by small molecule antagonists, including quinoline derivatives. This application demonstrates the potential therapeutic value of compounds structurally related to "1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide" in treating allergic conditions by inhibiting the CCR3 receptor (Willems & Ijzerman, 2010).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3S/c1-4-28-22(30)21-20(16-11-15(31-3)9-10-18(16)27(21)2)26-23(28)32-13-19(29)25-12-14-7-5-6-8-17(14)24/h5-11H,4,12-13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPVJRLBUFZRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

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